![molecular formula C15H17N3O6 B1215800 (4-Hydroxy-8a-methoxy-5-methyl-6,7-dioxo-1,1a,2,6,7,8,8a,8b-octahydroazireno[2',3':3,4]pyrrolo[1,2-a]indol-8-yl)methyl carbamate CAS No. 7041-61-4](/img/structure/B1215800.png)
(4-Hydroxy-8a-methoxy-5-methyl-6,7-dioxo-1,1a,2,6,7,8,8a,8b-octahydroazireno[2',3':3,4]pyrrolo[1,2-a]indol-8-yl)methyl carbamate
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Description
(4-Hydroxy-8a-methoxy-5-methyl-6,7-dioxo-1,1a,2,6,7,8,8a,8b-octahydroazireno[2',3':3,4]pyrrolo[1,2-a]indol-8-yl)methyl carbamate, also known as (4-Hydroxy-8a-methoxy-5-methyl-6,7-dioxo-1,1a,2,6,7,8,8a,8b-octahydroazireno[2',3':3,4]pyrrolo[1,2-a]indol-8-yl)methyl carbamate, is a useful research compound. Its molecular formula is C15H17N3O6 and its molecular weight is 335.31 g/mol. The purity is usually 95%.
The exact mass of the compound (4-Hydroxy-8a-methoxy-5-methyl-6,7-dioxo-1,1a,2,6,7,8,8a,8b-octahydroazireno[2',3':3,4]pyrrolo[1,2-a]indol-8-yl)methyl carbamate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 123105. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (4-Hydroxy-8a-methoxy-5-methyl-6,7-dioxo-1,1a,2,6,7,8,8a,8b-octahydroazireno[2',3':3,4]pyrrolo[1,2-a]indol-8-yl)methyl carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Hydroxy-8a-methoxy-5-methyl-6,7-dioxo-1,1a,2,6,7,8,8a,8b-octahydroazireno[2',3':3,4]pyrrolo[1,2-a]indol-8-yl)methyl carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
Mitomycin has demonstrated potent antitumor effects. It functions as a DNA cross-linking agent, disrupting DNA replication and transcription. Clinically, it has been used in the treatment of various cancers, including bladder, breast, and lung cancers. Researchers continue to explore its efficacy and potential combination therapies .
Antibacterial Properties
Mitomycin exhibits antibacterial activity against certain Gram-positive and Gram-negative bacteria. Its mechanism involves DNA alkylation, leading to bacterial cell death. Investigations into its use as an antibiotic or in combination with other agents are ongoing .
Antiviral Potential
Studies have explored Mitomycin’s antiviral properties, particularly against HIV-1. Molecular docking studies suggest interactions with viral proteins, making it a candidate for further investigation in antiviral drug development .
Marine Dye Material
Mitomycin is an organic marine dye compound. Single crystals of 6-amino-8α-methoxy-5-methyl-4,7-dioxo-1,1a,2,4,7,8,8a,8b-octahydroazireno[2’,3’:3,4]pyrrolo[1,2-a]indol-8-yl]methyl carbamate have been grown from solution. Its optical properties and potential applications in dye-based technologies are areas of interest .
DNA Cross-Linking Agent in Research
Mitomycin’s ability to form interstrand DNA cross-links has made it valuable in studies related to DNA repair mechanisms, mutagenesis, and genotoxicity. Researchers use it as a tool to investigate cellular responses to DNA damage .
Photodynamic Therapy (PDT)
Mitomycin has been explored in PDT, a cancer treatment that involves light activation of photosensitizers. Its unique properties make it a candidate for targeted cancer therapy when combined with light exposure .
properties
IUPAC Name |
(13-hydroxy-7-methoxy-12-methyl-10,11-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),12-dien-8-yl)methyl carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O6/c1-5-10(19)9-8(12(21)11(5)20)6(4-24-14(16)22)15(23-2)13-7(17-13)3-18(9)15/h6-7,13,17,19H,3-4H2,1-2H3,(H2,16,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYZYLKGCNBEMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C(C3(N2CC4C3N4)OC)COC(=O)N)C(=O)C1=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40990613 |
Source
|
Record name | (6-Hydroxy-8a-methoxy-5-methyl-4,7-dioxo-1,1a,2,4,7,8,8a,8b-octahydroazireno[2',3':3,4]pyrrolo[1,2-a]indol-8-yl)methyl hydrogen carbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40990613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Hydroxy-8a-methoxy-5-methyl-6,7-dioxo-1,1a,2,6,7,8,8a,8b-octahydroazireno[2',3':3,4]pyrrolo[1,2-a]indol-8-yl)methyl carbamate | |
CAS RN |
7041-61-4 |
Source
|
Record name | Antibiotic T 9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123105 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (6-Hydroxy-8a-methoxy-5-methyl-4,7-dioxo-1,1a,2,4,7,8,8a,8b-octahydroazireno[2',3':3,4]pyrrolo[1,2-a]indol-8-yl)methyl hydrogen carbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40990613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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